N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound that features a benzodioxole ring and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Amidation Reaction: The benzodioxole intermediate is then reacted with 3-(2-methylpropanamido)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to perform the cyclization and amidation reactions.
Purification: Techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZOIC ACID
- N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZYLAMINE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)17(21)19-13-5-3-4-12(8-13)18(22)20-14-6-7-15-16(9-14)24-10-23-15/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
CHSPYYSZHDKNRC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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